molecular formula C15H14O2S B1437659 5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid CAS No. 1038304-09-4

5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid

Cat. No.: B1437659
CAS No.: 1038304-09-4
M. Wt: 258.3 g/mol
InChI Key: PTOBLWZWMMBLGH-UHFFFAOYSA-N
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Description

5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 1038304-09-4 . It has a molecular weight of 258.34 . The IUPAC name for this compound is 5,5-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14O2S/c1-15(2)8-9-7-12(14(16)17)18-13(9)10-5-3-4-6-11(10)15/h3-7H,8H2,1-2H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been utilized in studies exploring novel formations of naphtho[2,1-b] and [1,2-b]thiophenes through reactions like the Diels-Alder reaction with dimethyl acetylenedicarboxylate (KobayashiKeiji & MutaiKiyoshi, 1977).
  • Synthesis of N(3-dimethylaminopropyl)-6-substituted naphtho[2,1-b]thiophenes-4-carboxamides has been conducted using oxidative-photo-cyclization of α-(2-thienyl)-β-arylacrylic acids (Y. Ming & D. Boykin, 1988).
  • Another study focuses on the synthesis of 2,3-dihydronaphtho[1,2-b]thiophenes and naphtho[1,2-b]thiophenes with trifluoromethyl groups through aromatic nucleophilic substitution (E. Okada et al., 1992).

Photocyclization and Molecular Structure Analysis

  • Research has been conducted on the photocyclization of 2-(naphth-1-yl)-3-(thien-2-yl)propenoic acid, leading to the formation of compounds like phenanthro[2,1-b]thiophene-10-carboxylic acid (Yoshinori Tominagaxs et al., 1996).
  • The crystal structure of 5,7-dimethyl-1,8-naphthyridine-2-amine and its binding with carboxylic acid derivatives has been studied to understand noncovalent weak interactions (Shouwen Jin et al., 2011).

Electrophilic Substitution and Derivative Synthesis

  • Electrophilic substitution reactions of derivatives with substituents in the thiophen ring and of the 4,5-dihydro-derivative of naphtho[1,2-b]thiophen have been explored (K. Clarke et al., 1977).
  • Another study focuses on the synthesis and properties of Naphtho[1,2-d]-and Naphtho[2,3-d]-1,3-dioxoles (Franz Daliacker et al., 1979).

Properties

IUPAC Name

5,5-dimethyl-4H-benzo[g][1]benzothiole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-15(2)8-9-7-12(14(16)17)18-13(9)10-5-3-4-6-11(10)15/h3-7H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOBLWZWMMBLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid
Reactant of Route 2
5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid
Reactant of Route 4
5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid
Reactant of Route 6
5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid

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